molecular formula C18H13ClFNO3S B10768901 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B10768901
M. Wt: 377.8 g/mol
InChI Key: IAASQMCXDRISAV-CYBMUJFWSA-N
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Description

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound that features a benzothiophene core substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Chlorine and Fluorine Substituents: Chlorination and fluorination of the benzothiophene core can be achieved using reagents such as thionyl chloride and fluorine gas or other fluorinating agents under controlled conditions.

    Coupling with Amino Acid Derivative: The chlorinated and fluorinated benzothiophene is then coupled with an amino acid derivative, such as ®-3-phenylpropanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid: Lacks the fluorine substituent.

    (2R)-2-[(3-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid: Lacks the chlorine substituent.

    (2R)-2-[(1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid: Lacks both chlorine and fluorine substituents.

Uniqueness

The presence of both chlorine and fluorine substituents in (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets, making it distinct from its analogues.

Biological Activity

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid, often referred to in research contexts as CU CPT 4a, is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a benzothiophene moiety, which is recognized for its significant pharmacological properties. The presence of halogen substituents (chlorine and fluorine) enhances its interaction potential with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClFNO3SC_{18}H_{13}ClFNO_3S, with a molecular weight of approximately 363.81 g/mol. Its structure includes multiple functional groups such as an amine and a carboxylic acid, which are crucial for its biological activity.

CU CPT 4a acts primarily as a competitive inhibitor of Toll-like receptor 3 (TLR3) . By binding to the TLR3 receptor, it prevents the activation of downstream signaling pathways that typically lead to the production of inflammatory cytokines like TNF-α and IL-1β. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as gastrointestinal syndromes.

Anti-inflammatory Effects

Research has demonstrated that CU CPT 4a exhibits anti-inflammatory properties. In experimental models, it has been shown to protect intestinal crypt cells and mitigate symptoms associated with gastrointestinal disorders in mice. The compound’s ability to modulate inflammatory responses positions it as a potential therapeutic agent in treating inflammatory diseases.

Analgesic Properties

In addition to its anti-inflammatory effects, CU CPT 4a also displays analgesic activity . This property is attributed to its interaction with pain pathways, making it a candidate for further exploration in pain management therapies.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique characteristics of CU CPT 4a:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Compound ABenzothiazoleAnti-inflammatoryContains sulfur atom
Compound BHalogenated Amino AcidAnalgesicSimple aliphatic chain
Compound CBenzothiopheneAnticancerMultiple halogen substituents

This table illustrates how CU CPT 4a stands out due to its complex structure that combines both amino acid and aromatic systems, enhancing its potential utility in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the pharmacodynamics and pharmacokinetics of CU CPT 4a:

  • In Vivo Studies : Research involving animal models has highlighted the compound's efficacy in reducing inflammation markers and improving gut health. These studies support its potential use in treating conditions like inflammatory bowel disease (IBD).
  • Binding Affinity Studies : Techniques such as surface plasmon resonance and molecular docking simulations have been employed to analyze the binding affinity of CU CPT 4a to TLR3. These studies provide insights into its competitive inhibition mechanism and help refine its design for enhanced efficacy.
  • Toxicology Assessments : Preliminary toxicological evaluations indicate that CU CPT 4a exhibits a favorable safety profile at therapeutic doses, making it a viable candidate for further clinical development.

Properties

IUPAC Name

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAASQMCXDRISAV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336697
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279713-77-7
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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